1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole
CAS No.:
Cat. No.: VC9646581
Molecular Formula: C17H20N4O
Molecular Weight: 296.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O |
|---|---|
| Molecular Weight | 296.37 g/mol |
| IUPAC Name | 1-(furan-2-ylmethyl)-3-propan-2-yl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
| Standard InChI | InChI=1S/C17H20N4O/c1-13(2)20-11-19(10-14-6-5-9-22-14)17-18-15-7-3-4-8-16(15)21(17)12-20/h3-9,13H,10-12H2,1-2H3 |
| Standard InChI Key | FPBQRMKQRSWSSM-UHFFFAOYSA-N |
| SMILES | CC(C)N1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CO4 |
| Canonical SMILES | CC(C)N1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CO4 |
Introduction
Synthesis and Chemical Transformations
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions, including cyclization and condensation reactions. For similar compounds, synthesis often starts with simpler heterocyclic precursors that undergo various chemical transformations to form the final product.
| Synthetic Step | Description |
|---|---|
| Initial Precursors | Starting materials such as benzimidazole or triazine derivatives. |
| Cyclization | Forming the fused ring system through intramolecular reactions. |
| Condensation | Adding side chains like the furan group through condensation reactions. |
Biological Activities
While specific data on 1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro triazino[1,2-a] benzimidazole is scarce, related compounds have shown promising biological activities:
-
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, which could be enhanced by the presence of a triazine ring .
-
Anticancer Activity: Some benzimidazole and triazine compounds have demonstrated cytotoxic effects against various cancer cell lines .
| Compound Type | Biological Activity |
|---|---|
| Benzimidazole | Antimicrobial, anticancer . |
| Triazine | Diverse biological activities, including anticancer . |
| Furan | Contributes to bioactivity, though specific effects vary. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume